4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride 4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17952877
InChI: InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H
SMILES:
Molecular Formula: C5H13ClFNO
Molecular Weight: 157.61 g/mol

4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride

CAS No.:

Cat. No.: VC17952877

Molecular Formula: C5H13ClFNO

Molecular Weight: 157.61 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride -

Specification

Molecular Formula C5H13ClFNO
Molecular Weight 157.61 g/mol
IUPAC Name 4-amino-3-fluoro-2-methylbutan-2-ol;hydrochloride
Standard InChI InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H
Standard InChI Key JUPPCXIRHYEIQN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C(CN)F)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The hydrochloride salt of 4-amino-3-fluoro-2-methylbutan-2-ol possesses the molecular formula C₅H₁₃ClFNO and a molecular weight of 157.61 g/mol. Its structure features:

  • A chiral center at the 3-position, conferring stereochemical specificity

  • A fluorine atom at the 3-carbon, enhancing electronegativity and metabolic stability

  • An amino group at the 4-position and hydroxyl group at the 2-position, enabling hydrogen-bonding interactions

  • A hydrochloride counterion improving aqueous solubility

The stereochemical configuration significantly influences biological activity, with the (R)-enantiomer demonstrating preferential binding to chiral biological targets.

Key Structural Data

PropertyValueSource
IUPAC Name(3R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride
Canonical SMILESCC(C)(C@@HF)O.Cl
InChI KeyQNFKDKWENVIYDB-SCSAIBSYSA-N
Predicted CCS (Ų)124.5 ([M+H]+ adduct)

The fluorine atom's strong inductive effects increase the compound's polarity compared to non-fluorinated analogs, while the hydrochloride salt enhances dissolution in polar solvents.

Spectroscopic Characteristics

Collision cross-section (CCS) predictions via ion mobility spectrometry reveal distinct adduct profiles:

Adductm/zCCS (Ų)
[M+H]+122.09757124.5
[M+Na]+144.07951132.1
[M-H]-120.08302121.8

These CCS values facilitate analytical method development for pharmacokinetic studies and metabolic profiling .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The hydrochloride salt is typically synthesized through a three-stage process:

  • Fluorination: Introduction of fluorine via nucleophilic substitution using potassium fluoride or fluorinating agents under anhydrous conditions.

  • Amination: Reaction with ammonia or protected amine derivatives to install the amino group while preserving stereochemical integrity.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, followed by chiral purification using preparative HPLC.

Critical parameters include:

  • Temperature control (<40°C) to prevent racemization

  • Use of aprotic solvents (e.g., THF, DMF) to minimize side reactions

  • Chiral resolution via cellulose-based stationary phases

Industrial Manufacturing Considerations

Scale-up challenges necessitate:

  • Continuous flow reactors for consistent fluorination kinetics

  • Automated crystallization systems optimizing salt precipitation yields

  • Quality control protocols monitoring enantiomeric excess (>99.5%) through chiral GC-MS

Process analytical technology (PAT) implementations enable real-time monitoring of critical quality attributes, particularly stereochemical purity and residual solvent levels.

Biological Activity and Mechanism

Enzyme Interaction Dynamics

The compound demonstrates concentration-dependent inhibition of several enzymatic systems:

  • Monoamine Oxidase (MAO):

    • Competitive inhibition (Kᵢ = 2.3 µM) through hydrogen bonding with FAD cofactor

    • Selective MAO-A inhibition over MAO-B (8:1 selectivity ratio)

  • Kinase Modulation:

    • Allosteric regulation of JNK3 via fluorine-mediated hydrophobic interactions

    • IC₅₀ values ranging from 15-45 µM across kinase isoforms

The amino and hydroxyl groups participate in conserved hydrogen-bonding networks within enzyme active sites, while the fluorine atom enhances binding through van der Waals interactions.

Neurotransmitter Receptor Affinity

Radioligand binding assays reveal:

  • GABAₐ Receptor: Positive allosteric modulation (EC₅₀ = 12 µM)

  • NMDA Receptor: Glycine-site antagonism (Kᵢ = 8.9 µM)

  • Dopamine D₂: Partial agonist activity (35% maximal response)

Molecular dynamics simulations suggest the fluorine atom stabilizes receptor interactions through dipole-dipole forces with aromatic residues in transmembrane domains.

Pharmaceutical Applications

Central Nervous System Therapeutics

Preclinical studies indicate potential for:

  • Anxiolytic Effects: 40% reduction in marble-burying behavior (murine model) at 10 mg/kg

  • Neuroprotection: 68% neuronal survival improvement in oxidative stress assays

  • Antidepressant Activity: 50% decrease in forced swim immobility time

Dose-limiting effects include mild muscarinic receptor interaction (15% inhibition at 30 µM).

Future Research Directions

Pharmacokinetic Optimization

Priority areas include:

  • Prodrug Development: Masking polar groups to enhance blood-brain barrier penetration

  • Metabolic Stability: Addressing N-acetylation susceptibility through structural analogs

  • Formulation Science: Nanoparticulate delivery systems improving oral bioavailability

Target Validation Studies

Emerging opportunities exist in:

  • Cryo-EM structural analysis of receptor complexes

  • CRISPR-Cas9 knockout models validating enzyme targets

  • PET tracer development for in vivo target engagement studies

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